![molecular formula C11H8ClF3N2O2S2 B2442728 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide CAS No. 339029-65-1](/img/structure/B2442728.png)
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide” is a chemical compound with the molecular formula CHClFNOS . It has an average mass of 380.816 Da and a monoisotopic mass of 380.068542 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine can be synthesized by palladium-catalyzed monoalkoxycarbonylation . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a chloro and a trifluoromethyl group at positions 3 and 5, respectively. This is further linked to a thiophene ring via a methylene bridge .Physical And Chemical Properties Analysis
The compound is likely to be a solid under room temperature conditions . It has a molecular formula of CHClFNOS and an average mass of 380.816 Da .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity
The occurrence and toxicity of antimicrobial agents like triclosan, which shares some structural motifs with the compound , have been extensively studied. Triclosan is known for its broad-spectrum antibacterial properties and is incorporated into various household and personal care products. Due to its partial elimination in sewage treatment plants, triclosan has become a common contaminant in various environmental compartments, including water bodies and sediments. Its high hydrophobicity allows accumulation in fatty tissues, leading to detection in fish and human samples. The transformation of triclosan into more toxic and persistent compounds through natural processes raises concerns about its environmental impact and the need for monitoring and mitigating its presence in the environment (Bedoux et al., 2012).
Fluorinated Pyrimidines in Cancer Treatment
Research on fluorinated pyrimidines, like 5-Fluorouracil, emphasizes the role of fluorine chemistry in the treatment of cancer. These compounds are pivotal in cancer therapy, affecting nucleic acid structure and dynamics. Insights into their mechanisms of action against thymidylate synthase and other RNA- and DNA-modifying enzymes illustrate the importance of fluorinated compounds in personalized medicine and their potential as targeted cancer therapies (Gmeiner, 2020).
Synthesis and Application of Pyranopyrimidine Derivatives
The synthesis and application of pyranopyrimidine derivatives, which share the pyrimidine core with the compound of interest, have been highlighted for their medicinal and pharmaceutical significance. These compounds exhibit a broad range of bioactivities, making them valuable in drug development and other applications. The use of hybrid catalysts in synthesizing these scaffolds demonstrates the evolving methodologies in medicinal chemistry to develop lead molecules with potential therapeutic benefits (Parmar et al., 2023).
Thiophene Derivatives and Carcinogenicity
The investigation into thiophene derivatives, analogous to the carcinogens benzidine and 4-aminobiphenyl, reveals the potential carcinogenicity of aromatic compounds containing thiophene rings. Such studies are crucial for understanding the biological and environmental implications of thiophene use and its derivatives, highlighting the need for comprehensive evaluation and regulation of these compounds (Ashby et al., 1978).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential pharmacological activities, given the presence of the trifluoromethyl group, which is common in many FDA-approved drugs . Additionally, further studies could investigate its synthesis and chemical properties in more detail.
Wirkmechanismus
Target of Action
The primary targets of the compound “5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action, as well as the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Eigenschaften
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2S2/c12-8-3-6(11(13,14)15)5-17-9(8)4-7-1-2-10(20-7)21(16,18)19/h1-3,5H,4H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVQPWAWBCQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)
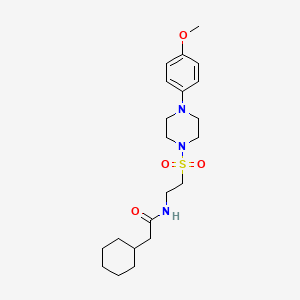
![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)
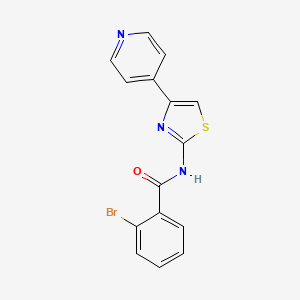
![3-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2442650.png)
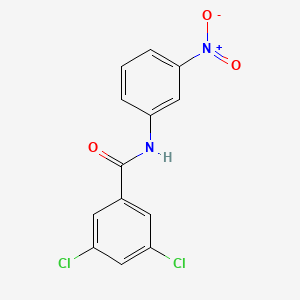
![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442655.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2442658.png)
![N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2442659.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2442660.png)
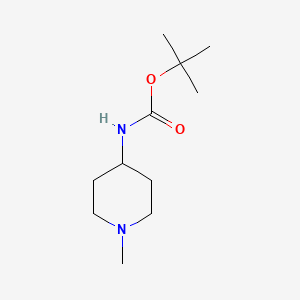
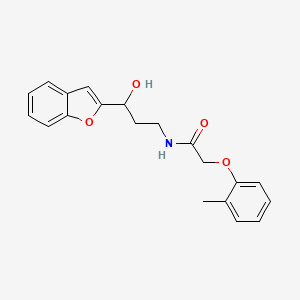
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2442668.png)